molecular formula C12H8ClFO4 B2740250 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid CAS No. 832737-77-6

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid

Cat. No. B2740250
CAS RN: 832737-77-6
M. Wt: 270.64
InChI Key: UXWZMHGDRKKRHC-UHFFFAOYSA-N
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Description

“5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12H8ClFO4. It is a type of aromatic compound . The compound has a molecular weight of 270.64.


Molecular Structure Analysis

The molecular structure of “5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid” consists of a furan ring attached to a carboxylic acid group and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a fluorine atom .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The Diels−Alder reaction of 2-amino-substituted furans, including derivatives of furan carboxylic acids, is a method for preparing substituted anilines, demonstrating high regioselectivity and versatility in synthesizing polysubstituted anilines (Padwa et al., 1997).
  • Oxidation and reduction studies on furan derivatives provide insight into the chemical reactivity and potential modifications of furan-based compounds for further applications (Cameron & Hildyard, 1967).

Biobased Materials and Chemicals

  • Biomass-derived furan compounds, such as 5-(chloromethyl)furan-2-carboxylic acid, are key intermediates for producing biofuels and biopolymers, demonstrating the role of furan derivatives in sustainable materials science (Dutta, Wu, & Mascal, 2015).
  • The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) showcases the potential of biocatalysis in converting biomass-derived furans into valuable chemicals for the polymer industry (Dijkman, Groothuis, & Fraaije, 2014).

Bioactivities and Pharmaceutical Applications

  • Furan-2-carboxylic acids isolated from natural sources, such as the roots and leaves of Nicotiana tabacum, have been studied for their anti-tobacco mosaic virus (TMV) activities, indicating the potential of furan derivatives in developing bioactive agents (Wu et al., 2018); (Yang et al., 2016).

properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO4/c13-9-5-7(1-3-10(9)14)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWZMHGDRKKRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid

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